[(2R,5S)-2-carbamoyl-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl] hydrogen sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R,5S)-2-carbamoyl-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl] hydrogen sulfate is a chemical compound known for its role as a β-lactamase inhibitor . This compound is significant in the field of medicinal chemistry due to its ability to inhibit β-lactamase enzymes, which are responsible for antibiotic resistance in various bacteria .
Preparation Methods
The synthesis of [(2R,5S)-2-carbamoyl-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl] hydrogen sulfate involves several steps. The reaction conditions typically involve the use of specific catalysts and solvents to ensure the correct stereochemistry of the product . Industrial production methods may vary, but they generally follow similar principles with optimizations for large-scale synthesis .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo substitution reactions, particularly at the carbamoyl and methyl groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
[(2R,5S)-2-carbamoyl-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl] hydrogen sulfate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its role in inhibiting β-lactamase enzymes, which are crucial in antibiotic resistance.
Medicine: Potential use in developing new antibiotics and treatments for bacterial infections.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Mechanism of Action
The compound exerts its effects by binding to the active site of β-lactamase enzymes, thereby inhibiting their activity . This inhibition prevents the breakdown of β-lactam antibiotics, allowing them to remain effective against bacteria . The molecular targets include the serine residue in the active site of the enzyme, and the pathways involved are those related to antibiotic resistance mechanisms .
Comparison with Similar Compounds
[(2R,5S)-2-carbamoyl-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl] hydrogen sulfate is unique due to its specific structure and mechanism of action. Similar compounds include:
Avibactam: Another β-lactamase inhibitor with a different structure but similar function.
Durlobactam: Shares a similar diazabicyclooctene ring structure but differs in other functional groups.
These compounds are compared based on their efficacy, stability, and spectrum of activity against different β-lactamase enzymes .
Properties
Molecular Formula |
C8H11N3O6S |
---|---|
Molecular Weight |
277.26 g/mol |
IUPAC Name |
[(2R,5S)-2-carbamoyl-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl] hydrogen sulfate |
InChI |
InChI=1S/C8H11N3O6S/c1-4-2-5-3-10(6(4)7(9)12)8(13)11(5)17-18(14,15)16/h2,5-6H,3H2,1H3,(H2,9,12)(H,14,15,16)/t5-,6+/m0/s1 |
InChI Key |
BISPBXFUKNXOQY-NTSWFWBYSA-N |
Isomeric SMILES |
CC1=C[C@H]2CN([C@H]1C(=O)N)C(=O)N2OS(=O)(=O)O |
Canonical SMILES |
CC1=CC2CN(C1C(=O)N)C(=O)N2OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.